Calcium sulfate dihydrate

Description

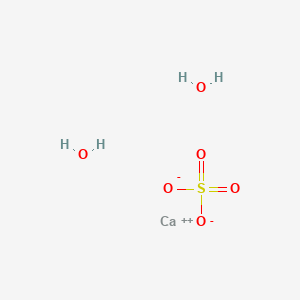

Structure

2D Structure

Propriétés

IUPAC Name |

calcium;sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASHVRUKOFIRIK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO4 . 2H2O, CaH4O6S | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-18-9 (Parent) | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047514 | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER. | |

| Record name | Calcium sulfate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.2 (very poor) | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.32 g/cm³ | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10101-41-4, 13397-24-5 | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphogypsum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, calcium salt, hydrate (1:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4846Q921YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100-150 °C | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of Calcium Sulfate Dihydrate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium sulfate dihydrate (CaSO₄·2H₂O) nanoparticles, commonly known as gypsum nanoparticles. These nanoparticles are of significant interest in various fields, including bone regeneration, drug delivery, and construction materials, owing to their biocompatibility, biodegradability, and unique physicochemical properties at the nanoscale.[1] This document details various synthesis methodologies, presents quantitative data in a structured format, and illustrates key processes through diagrams to facilitate a deeper understanding and practical application of these techniques.

Core Synthesis Methodologies

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The primary methods discussed in this guide are:

-

Controlled Precipitation: A widely used bottom-up approach involving the chemical reaction of precursors in a liquid phase to induce supersaturation, leading to nucleation and growth of nanoparticles.

-

Microemulsion: This method utilizes a thermodynamically stable isotropic dispersion of two immiscible liquids, where surfactants stabilize micro-sized domains (micelles or reverse micelles) that act as nanoreactors for particle synthesis.

-

Hydrothermal Synthesis: This technique involves crystallization from aqueous solutions under high temperature and pressure, enabling the formation of well-defined crystalline nanoparticles.

-

Sonochemical Synthesis: This method employs high-intensity ultrasound to create acoustic cavitation, generating localized hot spots with high temperatures and pressures that drive chemical reactions and nanoparticle formation.

-

Cryo-Vacuum Method: This technique involves the freeze-drying of a saturated calcium sulfate solution to produce dihydrate nanocrystals.

Experimental Protocols

This section provides detailed experimental protocols for the key synthesis methods.

Controlled Precipitation

This protocol is adapted from established methods for synthesizing calcium-based nanoparticles.[2]

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethanol

-

Optional: Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB)

Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stirrer with hotplate

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M aqueous solution of calcium chloride (CaCl₂).

-

Prepare a 0.5 M aqueous solution of sodium sulfate (Na₂SO₄).

-

-

Reaction:

-

Place the CaCl₂ solution in a beaker on a magnetic stirrer.

-

Slowly add the Na₂SO₄ solution dropwise to the CaCl₂ solution while stirring vigorously.

-

Control the temperature of the reaction mixture (e.g., room temperature, or elevated temperatures up to 90°C) to influence crystal growth.[3]

-

Maintain a constant pH during the reaction.

-

-

Aging:

-

After the addition is complete, continue stirring the suspension for a predetermined time (e.g., 1-2 hours) to allow for crystal growth and stabilization.

-

-

Purification:

-

Centrifuge the suspension to separate the nanoparticles from the reaction medium.

-

Wash the collected nanoparticles repeatedly with deionized water and then with ethanol to remove unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at a controlled temperature (e.g., 60-80°C) to obtain a fine powder.

-

Reverse Microemulsion Synthesis

This protocol is based on the use of surfactants to create nanoreactors for controlled particle formation.[4][5][6]

Materials:

-

Cyclohexane (oil phase)

-

Surfactant (e.g., Triton X-114, Sodium dodecylbenzenesulfonate (SDBS), or Cetyltrimethylammonium bromide (CTAB))

-

Calcium carbonate (CaCO₃)

-

Sulfuric acid (H₂SO₄) aqueous solution (e.g., 30 wt%)

-

Anhydrous ethanol

Equipment:

-

Beakers and magnetic stir bars

-

Magnetic stirrer

-

Centrifuge and centrifuge tubes

-

Vacuum oven

Procedure:

-

Microemulsion Formation:

-

Reaction:

-

Add the calcium precursor (e.g., 0.3 g of CaCO₃) to the microemulsion and stir for another 30 minutes.[4]

-

-

Purification:

-

Centrifuge the resulting suspension.

-

Wash the collected solid product immediately and repeatedly with anhydrous ethanol.[4]

-

-

Drying:

-

Dry the final product in a vacuum oven at 60°C for 4 hours.[4]

-

Quantitative Data Presentation

The following tables summarize the quantitative data on the synthesis of this compound nanoparticles under various conditions as reported in the literature.

Table 1: Influence of Synthesis Method on Nanoparticle Characteristics

| Synthesis Method | Precursors | Surfactant/Additive | Temperature (°C) | Resulting Phase | Particle Size | Morphology | Reference |

| Cryo-Vacuum | This compound | None | - | Dihydrate (initially), Hemihydrate (after drying) | 30-80 nm width, 400-600 nm length | Acicular crystals | [7] |

| Controlled Precipitation | Calcite, Sulfuric Acid | None | 25 - 90 | Dihydrate | 15 µm - 160 µm | Needle-like to Platelet-like | [3] |

| Microemulsion | Calcium Carbonate, Sulfuric Acid | Triton X-114 | Room Temperature | Hemihydrate | < 5 nm (initial), > 100 nm (final cluster) | Nanocrystals to Nanorod cluster | [4][5] |

| Microemulsion | Calcium Carbonate, Sulfuric Acid | SDBS | Room Temperature | Hemihydrate | - | Nanowires to Whiskers | [4][5] |

| Microemulsion | Calcium Carbonate, Sulfuric Acid | CTAB | Room Temperature | Hemihydrate | - | Quasi-spherical | [4][5] |

| Flame Synthesis | - | - | > 1900 | Anhydrite (initially) | 20-50 nm | - | [1] |

| Hydrothermal | This compound | None | 100 - 105 | Hemihydrate | - | Hexagonal columns | [8] |

Table 2: Characterization Data of Synthesized Calcium Sulfate Nanoparticles

| Synthesis Method | Resulting Phase | Crystallite Size (nm) | Key XRD Peaks (2θ) | Reference |

| From Eggshells | Dihydrate | 19-20 | - | [9] |

| Microemulsion | Hemihydrate | - | 25.45, 31.27, 32.11, 38.67, 41.40, 43.45, 49.28, 52.27, 55.75, 62.31 | [4][5] |

| Composite with HAp | Dihydrate | 200-350 nm (crystal size) | - | [10] |

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important pathways and relationships in the synthesis of this compound nanoparticles.

Nonclassical Crystallization Pathway

The formation of this compound nanoparticles often follows a nonclassical crystallization pathway, where a metastable precursor phase transforms into the final stable dihydrate form.[11]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microemulsion Synthesis of Nanosized Calcium Sulfate Hemihydrate and Its Morphology Control by Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum. It details the crystallographic parameters, experimental protocols for its analysis, and the logical pathway of its thermal dehydration. This document is intended for professionals in research, materials science, and pharmaceutical development who require a thorough understanding of this ubiquitous compound.

Crystal Structure and Properties

This compound is a monoclinic crystalline solid. The structure consists of layers of calcium (Ca²⁺) and sulfate (SO₄²⁻) ions that are strongly bonded together. These layers are separated by sheets of water molecules, which are held by weaker hydrogen bonds. This layered structure is responsible for the perfect cleavage of gypsum crystals along the {010} plane.[1]

Crystallographic Data

The crystallographic parameters of this compound have been determined through various diffraction studies. While there are slight variations in the reported values depending on the specific study and sample, the generally accepted parameters are summarized below. The crystal structure is typically described by the space group I2/a or its equivalent setting C2/c.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | I2/a (or C2/c) | [1][2] |

| Lattice Parameters | ||

| a | ~5.68 Å - 6.52 Å | [2][3][4] |

| b | ~15.19 Å - 15.20 Å | [2][3][4] |

| c | ~5.66 Å - 6.52 Å | [2][3][4] |

| β | ~118.4° - 127.4° | [2][3][4] |

| Formula Units (Z) | 4 | [2][4] |

Note: The range in lattice parameters reflects different settings (I2/a vs. C2/c) and experimental conditions reported in the literature.

Atomic Coordinates

The following table presents representative fractional atomic coordinates for the atoms in the this compound unit cell. These coordinates define the position of each atom within the crystal lattice.

| Atom | Site | x | y | z |

| Ca | 4e | 1/2 | 0.07956(1) | 3/4 |

| S | 4e | 0 | 0.07724(2) | 3/4 |

| O(1) | 8f | value | value | value |

| O(2) | 8f | value | value | value |

| O(w) | 8f | value | value | value |

| H(1) | 8f | 0.749(3) | 0.162(1) | 0.251(4) |

| H(2) | 8f | 0.584(5) | 0.235(2) | 0.073(5) |

Note: The specific fractional coordinates for the oxygen atoms (O1, O2, Ow) can be found in detailed crystallographic information files (CIFs) from structural databases. The provided hydrogen coordinates are from a specific redetermination of the crystal structure.[4]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound primarily relies on diffraction techniques, with X-ray and neutron diffraction being the most powerful methods.

X-ray Diffraction (XRD)

2.1.1. Single-Crystal X-ray Diffraction

Single-crystal XRD provides the most detailed information about the crystal structure, including precise bond lengths and angles.[5][6]

-

Sample Preparation:

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial scan to determine the unit cell parameters and crystal orientation.

-

Collect a full sphere or hemisphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected in frames with small rotational increments (e.g., 0.1° to 0.3°).[6]

-

The data collection time can range from 6 to 24 hours depending on the crystal quality and instrument.[6]

-

-

Data Analysis (Structure Refinement):

-

Integrate the raw diffraction data to obtain the intensities and positions of the reflections.

-

Apply corrections for factors such as Lorentz-polarization, absorption, and crystal decay.

-

Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

-

Refine the structural model using least-squares methods against the experimental data to optimize atomic coordinates, thermal parameters, and other structural parameters.

-

2.1.2. Powder X-ray Diffraction (PXRD)

PXRD is used for phase identification and for refining crystal structure parameters from a polycrystalline sample.

-

Sample Preparation:

-

Grind the gypsum sample to a fine powder (ideally <10 µm) using a mortar and pestle to ensure a sufficient number of randomly oriented crystallites.[7][8] Grinding under a liquid like ethanol can minimize structural damage.[8]

-

To minimize preferred orientation, which is a common issue with gypsum due to its platy crystal habit, special sample preparation techniques are recommended:[9][10]

-

Back-loading or side-loading sample holders: These methods reduce the pressure applied to the sample surface.

-

Slurry method: Disperse the powder in a volatile liquid (e.g., ethanol) and deposit it onto a zero-background sample holder.

-

Mixing with an amorphous material: Diluting the sample with a material like finely ground silica can help to randomize the crystallite orientations.

-

-

-

Data Collection:

-

Mount the prepared sample in the powder diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.

-

Scan a range of 2θ angles (e.g., 5° to 70°) with a defined step size and counting time.

-

-

Data Analysis (Rietveld Refinement):

-

The Rietveld method is a powerful technique for analyzing powder diffraction data.[2][3] It involves fitting a calculated diffraction pattern to the experimental data.

-

The refinement process starts with an initial structural model (lattice parameters, space group, and atomic positions).

-

The parameters of the model (e.g., lattice parameters, atomic positions, site occupancies, thermal parameters) and instrumental parameters are refined iteratively to minimize the difference between the calculated and observed diffraction patterns.[3]

-

A preferred orientation correction, such as the March-Dollase model, is often necessary for accurate refinement of gypsum data.[3]

-

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen atoms, which is difficult with X-ray diffraction due to hydrogen's low scattering power for X-rays.[11][12]

-

Sample Preparation:

-

For powder neutron diffraction, a larger sample size is typically required compared to PXRD. The sample is packed into a sample holder (e.g., a vanadium can).

-

For single-crystal neutron diffraction, a much larger single crystal than that used for single-crystal XRD is needed.[12]

-

Deuteration of the sample (replacing hydrogen with deuterium) can be beneficial to reduce the high incoherent scattering from hydrogen.[11]

-

-

Data Collection:

-

The experiment is performed at a neutron source, which can be a nuclear reactor or a spallation source.[12]

-

The sample is placed in a beam of neutrons.

-

The diffracted neutrons are detected by a position-sensitive detector.

-

Data can be collected at various temperatures and pressures.

-

-

Data Analysis:

-

The data analysis is similar to that of X-ray diffraction, often employing the Rietveld refinement method for powder data.

-

The refinement of neutron diffraction data provides highly accurate positions for the hydrogen atoms in the water molecules within the gypsum structure.

-

Logical Relationships: Thermal Dehydration Pathway

The thermal dehydration of this compound is a critical process in many industrial applications, such as the production of plaster of Paris. The pathway of this dehydration depends on the temperature and water vapor pressure.[13][14]

Caption: Thermal dehydration pathways of this compound.

The dehydration can proceed via a two-step process, first forming calcium sulfate hemihydrate (bassanite) and then anhydrous calcium sulfate (anhydrite).[1] Under certain conditions, such as low water vapor pressure, a one-step dehydration directly to anhydrite can occur.[13]

References

- 1. Gypsum - Wikipedia [en.wikipedia.org]

- 2. THE RIETVELD STRUCTURE REFINEMENT OF THE SELENITE GYPSUM FROM VALEA REA (ROMANIA) USING X-RAY POWDER DIFFRACTION DATA - ProQuest [proquest.com]

- 3. Structure and microstructure of gypsum and its relevance to Rietveld quantitative phase analyses | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Philips XRD: Sample Preparation – Kurt Hollocher [muse.union.edu]

- 8. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 9. CN105675636A - XRD (X-ray diffraction) quantitative analysis method based on gypsum minerals in cement-based materials - Google Patents [patents.google.com]

- 10. minsocam.org [minsocam.org]

- 11. mdpi.com [mdpi.com]

- 12. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 13. Dehydration Pathways of Gypsum and the Rehydration Mechanism of Soluble Anhydrite γ-CaSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Calcium Sulfate Dihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, in various aqueous environments. Understanding the dissolution behavior of this sparingly soluble salt is critical in numerous scientific and industrial applications, including pharmaceuticals, geology, and chemical engineering. This document outlines the key factors influencing its solubility, presents quantitative data in a structured format, details common experimental methodologies, and provides visual representations of experimental workflows.

Introduction to this compound

This compound is a naturally occurring mineral and an inorganic salt with the chemical formula CaSO₄·2H₂O.[1] It is a white, crystalline solid with low solubility in water, a property that is central to its wide range of applications, from construction materials like plaster of Paris to its use as a diluent in tablets and capsules in the pharmaceutical industry.[1][2] The dissolution of this compound is an equilibrium process that can be represented by the following equation:

CaSO₄·2H₂O(s) ⇌ Ca²⁺(aq) + SO₄²⁻(aq) + 2H₂O(l)

The solubility product constant (Ksp) for this equilibrium is approximately 3.14 x 10⁻⁵ at 25°C.[1] However, its solubility is not a simple constant and is significantly influenced by a variety of factors.

Factors Influencing Solubility

The solubility of this compound is a complex function of several variables, including temperature, the presence of other ions in the solution (common ion effect and salt effect), and the pH of the aqueous medium.

Effect of Temperature

Unlike many salts, this compound exhibits retrograde solubility, meaning its solubility in pure water decreases as the temperature increases beyond a certain point.[1][3] The solubility initially increases from 0°C to a maximum at approximately 40°C, and then decreases with a further increase in temperature.[3] This unusual behavior is crucial to consider in applications where temperature fluctuations are common.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.223 |

| 20 | 0.200 |

| 40 | 0.265 |

| 100 | 0.205 |

Source: Data compiled from various sources.[3][4]

Common Ion Effect

The presence of a common ion, either Ca²⁺ or SO₄²⁻, from another soluble salt in the solution significantly reduces the solubility of this compound.[5][6] This phenomenon, known as the common ion effect, is a direct consequence of Le Chatelier's principle. An increase in the concentration of either calcium or sulfate ions shifts the dissolution equilibrium to the left, favoring the precipitation of solid CaSO₄·2H₂O. For instance, the addition of calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄) to a saturated gypsum solution will cause it to precipitate.[5]

Effect of Other Salts (Salt Effect or Diverse Ion Effect)

Conversely, the presence of salts that do not have a common ion with calcium sulfate can increase its solubility. This is known as the salt effect or the diverse ion effect. Salts like sodium chloride (NaCl), potassium chloride (KCl), and magnesium chloride (MgCl₂) can enhance the solubility of gypsum. This increase is attributed to a decrease in the activity coefficients of the Ca²⁺ and SO₄²⁻ ions at higher ionic strengths, which effectively increases the amount of solid that must dissolve to reach the solubility product. The solubility of gypsum in NaCl solutions, for example, increases with NaCl concentration up to a certain point before decreasing.[7][8]

Table 2: Solubility of this compound in Aqueous NaCl Solutions at 35°C

| NaCl Concentration (mol/kg) | CaSO₄·2H₂O Solubility (mol/kg) |

| 0.0 | 0.0154 |

| 1.0 | 0.0338 |

| 2.0 | 0.0425 |

| 3.0 | 0.0438 |

| 4.0 | 0.0412 |

| 5.0 | 0.0365 |

Source: Data compiled from Shukla et al., 2008.[7][9][10]

The addition of nitrate salts (NaNO₃, KNO₃, NH₄NO₃) to aqueous NaCl solutions has also been shown to significantly increase the solubility of CaSO₄·2H₂O.[11][12]

Effect of pH

The pH of the aqueous solution can also influence the solubility of this compound, although the effect is less pronounced compared to the common ion and salt effects within a neutral to moderately acidic or alkaline range. In strongly acidic solutions, the solubility of gypsum increases.[3] This is because the sulfate ion (SO₄²⁻) can be protonated to form the bisulfate ion (HSO₄⁻), thereby reducing the concentration of free sulfate ions and shifting the dissolution equilibrium to the right. The solubility has been observed to increase slightly with a decrease in pH to 2.5.[9][10] Interestingly, an increase in solubility has also been noted at a pH of 8.5.[9][10] In highly alkaline conditions (pH 12-13), the dissolution of gypsum can also be enhanced.[9]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like this compound requires precise experimental techniques. Below are detailed methodologies for common experiments.

Shake-Flask Method for Equilibrium Solubility Determination

This is a traditional and widely used method to determine the equilibrium solubility of a compound.[13]

Methodology:

-

Preparation: Add an excess amount of finely powdered this compound to a series of flasks containing the desired aqueous solution (e.g., deionized water, NaCl solutions of varying concentrations, or buffer solutions of different pH).

-

Equilibration: Seal the flasks and place them in a constant-temperature water bath shaker. Agitate the flasks for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The exact time required for equilibrium can vary and should be determined experimentally by analyzing samples at different time intervals.[14]

-

Sample Collection and Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a filtered syringe to prevent the collection of solid particles.

-

Analysis: Analyze the concentration of calcium ions in the filtered supernatant using a suitable analytical technique.

-

Calculation: From the determined calcium ion concentration, calculate the solubility of this compound in the respective medium.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Techniques for Calcium Ion Concentration Measurement

Several methods can be employed to determine the concentration of calcium ions in the saturated solutions.

This is a classic and reliable method for determining the concentration of metal ions.[15][16][17]

Methodology:

-

Sample Preparation: Take a known volume of the filtered supernatant from the solubility experiment.

-

Buffering: Add a buffer solution (e.g., ammonia-ammonium chloride buffer) to adjust the pH to a level where the complexation reaction is optimal (typically around pH 10).

-

Indicator Addition: Add a suitable indicator, such as Eriochrome Black T or Calcon, which forms a colored complex with Ca²⁺ ions.[15][16]

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a strong chelating agent that forms a stable, colorless complex with Ca²⁺ ions.

-

Endpoint Detection: The endpoint is reached when all the Ca²⁺ ions have been complexed by EDTA, resulting in a distinct color change of the indicator.

-

Calculation: The concentration of Ca²⁺ ions is calculated from the volume of EDTA solution used and its known concentration.

Caption: Workflow for complexometric titration of Ca²⁺ with EDTA.

A calcium ion-selective electrode provides a direct and rapid method for measuring the activity (which can be related to concentration) of Ca²⁺ ions in a solution.[18][19]

Methodology:

-

Calibration: Calibrate the calcium ISE using a series of standard solutions of known Ca²⁺ concentrations. This involves measuring the potential of the electrode in each standard and creating a calibration curve of potential versus the logarithm of the calcium ion activity/concentration.

-

Measurement: Immerse the calibrated electrode in the filtered supernatant from the solubility experiment.

-

Reading: Record the stable potential reading from the electrode.

-

Determination: Use the calibration curve to determine the activity or concentration of Ca²⁺ ions in the sample.

ICP-OES is a highly sensitive and accurate technique for elemental analysis, suitable for determining the total calcium concentration.

Methodology:

-

Sample Preparation: The filtered supernatant may need to be diluted with deionized water to fall within the linear range of the instrument.

-

Instrument Calibration: Calibrate the ICP-OES instrument with a series of calcium standards of known concentrations.

-

Analysis: Introduce the prepared sample into the plasma of the instrument.

-

Measurement: The instrument measures the intensity of the light emitted at a characteristic wavelength for calcium.

-

Quantification: The concentration of calcium in the sample is determined by comparing its emission intensity to the calibration curve.

Logical Relationships in Solubility Studies

The interplay between different factors affecting solubility can be visualized to understand the overall process.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in aqueous solutions is a multifaceted phenomenon governed by a delicate balance of temperature, ionic composition, and pH. For researchers, scientists, and drug development professionals, a thorough understanding of these controlling factors is paramount for applications ranging from preventing scale formation in industrial processes to controlling drug release profiles in pharmaceutical formulations. The experimental protocols and data presented in this guide offer a foundational resource for the accurate characterization and prediction of the dissolution behavior of this important inorganic salt.

References

- 1. Calcium sulfate - Wikipedia [en.wikipedia.org]

- 2. phexcom.com [phexcom.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | CaSO4.2H2O | CID 24928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Common Ion Effect in Solubility — Definition & Overview - Expii [expii.com]

- 7. journals.co.za [journals.co.za]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 16. canterbury.ac.nz [canterbury.ac.nz]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. alpha.chem.umb.edu [alpha.chem.umb.edu]

The Thermal Decomposition of Calcium Sulfate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum. Understanding the thermal behavior of this compound is critical in various fields, including pharmaceuticals, construction materials, and industrial chemistry. This document details the sequential transformations, key temperature ranges, and experimental methodologies used to characterize this process.

Introduction to this compound

This compound is a naturally occurring mineral and a common industrial byproduct.[1] Its chemical structure consists of calcium and sulfate ions with two molecules of water of crystallization.[2] The presence and removal of this water dictates the material's physical and chemical properties, making its thermal decomposition a subject of significant scientific and industrial interest.

Overview of the Thermal Decomposition Process

The thermal decomposition of this compound is a multi-step process involving dehydration and polymorphic transformations, ultimately leading to the formation of calcium oxide at very high temperatures. The primary stages of this process are:

-

Dehydration: The sequential loss of water molecules to form calcium sulfate hemihydrate and then anhydrous calcium sulfate.

-

Polymorphic Transformations: Changes in the crystalline structure of anhydrous calcium sulfate at elevated temperatures.

-

Final Decomposition: The breakdown of anhydrous calcium sulfate into calcium oxide and sulfur trioxide at temperatures exceeding 1200°C.[3][4]

The precise temperatures for these transformations can be influenced by factors such as heating rate, atmospheric conditions (especially water vapor pressure), and the presence of impurities.[2][5]

Detailed Stages of Decomposition

The thermal decomposition of gypsum follows a well-defined pathway, which can be visualized through thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Stage 1: Dehydration to Calcium Sulfate Hemihydrate (Bassanite)

The initial step in the decomposition is the endothermic loss of approximately 1.5 molecules of water to form calcium sulfate hemihydrate (CaSO₄·0.5H₂O).[3][4] This reaction typically occurs in the temperature range of 100°C to 150°C.[2]

CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O

Two forms of the hemihydrate, α-hemihydrate and β-hemihydrate, can be produced depending on the dehydration conditions.[6] The β-hemihydrate is typically formed by heating gypsum in dry air or under vacuum, while the α-hemihydrate is formed under higher water vapor pressure.[6]

Stage 2: Dehydration to Anhydrous Calcium Sulfate (Anhydrite)

Upon further heating, the hemihydrate loses its remaining water to form anhydrous calcium sulfate (CaSO₄).[3] This second dehydration step is also endothermic and generally occurs between 150°C and 250°C.[2]

CaSO₄·0.5H₂O → CaSO₄ + 0.5H₂O

The initial anhydrous product is often the metastable γ-CaSO₄ (soluble anhydrite III), which is highly reactive with water.[5]

Stage 3: Polymorphic Transformations of Anhydrous Calcium Sulfate

Anhydrous calcium sulfate exists in several polymorphic forms. With increasing temperature, the following transformations are observed:

-

An exothermic transition from the metastable γ-anhydrite (soluble anhydrite III) to the more stable β-anhydrite (insoluble anhydrite II) occurs at approximately 340-375°C.[3][5]

-

At a much higher temperature, around 1214-1220°C, an endothermic transition from β-anhydrite to α-anhydrite (anhydrite I) takes place.[4][7]

Stage 4: Decomposition to Calcium Oxide

The final stage of decomposition occurs at temperatures above 1250°C, where anhydrous calcium sulfate breaks down into calcium oxide (CaO) and sulfur trioxide (SO₃).[3][4] This is a significant mass loss event observed in TGA.

CaSO₄ → CaO + SO₃

The presence of impurities or certain atmospheric conditions can lower this decomposition temperature.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound as reported in the literature.

Table 1: Thermal Decomposition Stages and Temperature Ranges

| Stage | Reaction | Temperature Range (°C) | Thermal Effect |

| Dehydration to Hemihydrate | CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O | 100 - 150 | Endothermic |

| Dehydration to Anhydrite | CaSO₄·0.5H₂O → CaSO₄ + 0.5H₂O | 150 - 250 | Endothermic |

| γ-Anhydrite to β-Anhydrite Transition | γ-CaSO₄ → β-CaSO₄ | ~340 - 375 | Exothermic |

| β-Anhydrite to α-Anhydrite Transition | β-CaSO₄ → α-CaSO₄ | ~1214 - 1220 | Endothermic |

| Decomposition to Calcium Oxide | CaSO₄ → CaO + SO₃ | > 1250 | Endothermic |

Table 2: Theoretical and Observed Mass Loss

| Decomposition Step | Theoretical Mass Loss (%) | Observed Mass Loss (TGA) (%) |

| CaSO₄·2H₂O → CaSO₄·0.5H₂O | 15.69 | - |

| CaSO₄·0.5H₂O → CaSO₄ | 5.23 | - |

| Total Dehydration (CaSO₄·2H₂O → CaSO₄) | 20.92 | ~21 |

| CaSO₄ → CaO | 47.05 (of CaSO₄) | Gradual mass loss > 1250°C |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

A typical experimental protocol is as follows:

-

Sample Preparation: A small amount of finely ground this compound (e.g., 10 mg) is accurately weighed.[4]

-

Instrumentation: A calibrated STA instrument capable of operating up to 1450°C or higher is used.[4]

-

Crucible: The sample is placed in an inert crucible, commonly platinum (Pt) or alumina (Al₂O₃).[4]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing dry air or nitrogen, at a specified flow rate (e.g., 300 ml/min).[4]

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 1450°C) at a constant heating rate (e.g., 10 or 20°C/min).[4][8]

-

Data Acquisition: The instrument records the sample mass (TGA), the temperature difference between the sample and a reference (DTA), and the heat flow (DSC) as a function of temperature.

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Caption: Thermal decomposition pathway of this compound.

Caption: General workflow for TGA/DTA analysis of gypsum.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process that is fundamental to its application in various industries. A thorough understanding of the dehydration and polymorphic transformation temperatures, as well as the final decomposition to calcium oxide, is essential for controlling material properties and optimizing industrial processes. The use of thermal analysis techniques such as TGA and DTA provides a robust framework for characterizing these transformations with high precision. This guide serves as a foundational resource for professionals engaged in research and development involving this versatile compound.

References

- 1. Calcium sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. linseis.com [linseis.com]

- 4. rigaku.com [rigaku.com]

- 5. Thermal Analysis of this compound and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CaSO4 – H2O System: Physical properties and Laboratory Synthesis_Chemicalbook [chemicalbook.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. researchgate.net [researchgate.net]

The Genesis of Gypsum: A Technical Guide to its Natural Occurrence and Formation

For: Researchers, scientists, and drug development professionals.

Abstract

Gypsum (CaSO₄·2H₂O), a ubiquitous sulfate mineral, plays a significant role in various geological and industrial processes. Its formation is a complex interplay of physicochemical conditions, thermodynamics, and kinetics. This technical guide provides an in-depth exploration of the natural occurrence and formation of gypsum crystals. It summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and presents visual representations of its formation pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of gypsum's fundamental properties and genesis.

Introduction

Gypsum, a hydrated calcium sulfate, is one of the most common sulfate minerals on Earth.[1] Its presence and crystal morphology in geological formations provide valuable insights into past environmental conditions.[2] Understanding the mechanisms of gypsum precipitation is crucial not only for geological sciences but also for various industrial applications, including construction, agriculture, and pharmaceuticals.[1][3] In the pharmaceutical industry, calcium sulfate is utilized as an excipient, a diluent in tablets, and a binder. The controlled crystallization of gypsum is therefore of significant interest. This guide delves into the core principles of gypsum formation, from macroscopic geological settings to the molecular level of crystal growth.

Natural Occurrence and Geological Settings

Gypsum is found in a variety of geological environments, with its formation being indicative of specific historical conditions.[4][5] The primary modes of natural occurrence are through evaporite deposition, hydrothermal activity, and as a product of mineral alteration.[6][7]

-

Evaporite Deposits: The most significant deposits of gypsum are formed by the evaporation of saline water in restricted marine basins, saline lakes, or coastal lagoons.[6][8] As water evaporates, the concentration of dissolved salts increases, leading to the supersaturation and subsequent precipitation of gypsum.[3][8] In the typical evaporite sequence, calcite (CaCO₃) and aragonite are the first to precipitate, followed by gypsum, and then halite (NaCl) as the salinity further increases.[9][10] Extensive beds of gypsum are often found interlayered with limestone, shale, and rock salt.[9]

-

Hydrothermal Veins: Gypsum can also form from hydrothermal fluids.[6] In volcanic and geothermal regions, hot, mineral-rich water circulates through the Earth's crust.[3] As these fluids cool or mix with cooler groundwater, the solubility of calcium sulfate decreases, causing gypsum to precipitate within veins and fractures in the host rock.[6]

-

Hydration of Anhydrite: Gypsum is frequently formed through the hydration of anhydrite (CaSO₄), its anhydrous counterpart.[6][8] When anhydrite comes into contact with water, it absorbs two water molecules into its crystal structure, transforming into gypsum.[8][11] This process is often accompanied by an increase in volume, which can cause deformation in the surrounding rock layers.[6]

-

Oxidation of Sulfides: In some environments, gypsum can form as a secondary mineral from the oxidation of sulfide minerals, such as pyrite (FeS₂). The sulfuric acid produced from this oxidation reacts with calcium-bearing minerals, like calcite, to form gypsum.[4]

Physicochemical Principles of Gypsum Formation

The formation of gypsum crystals is governed by fundamental physicochemical principles, primarily solubility, supersaturation, nucleation, and crystal growth.

Solubility and Supersaturation

Gypsum has a moderate solubility in water, which is a key factor in its precipitation. Unlike many other salts, gypsum exhibits retrograde solubility, meaning its solubility decreases at higher temperatures in pure water, although this behavior is complex and influenced by the presence of other salts.[12] The solubility of gypsum is also significantly affected by the ionic strength of the solution and the presence of other ions, such as Na⁺ and Mg²⁺.[13]

Precipitation occurs when a solution becomes supersaturated with respect to calcium sulfate dihydrate. This state is achieved when the ion activity product of Ca²⁺ and SO₄²⁻ exceeds the solubility product constant (Ksp) of gypsum.

Nucleation and Crystal Growth

Once a state of supersaturation is reached, the formation of gypsum crystals proceeds through two main stages: nucleation and crystal growth.

-

Nucleation: This is the initial formation of stable, sub-microscopic crystal nuclei. Recent studies suggest that gypsum formation may follow a multi-stage pathway, beginning with the formation of nanocrystalline bassanite (CaSO₄·0.5H₂O), which then aggregates and transforms into gypsum.[12]

-

Crystal Growth: Following nucleation, the crystals grow by the addition of ions from the supersaturated solution onto the crystal lattice. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities.[2][14]

Quantitative Data on Gypsum Formation

A quantitative understanding of the parameters governing gypsum formation is essential for both geological modeling and industrial applications.

Thermodynamic Data

The stability of gypsum is dictated by thermodynamic parameters. The transition between gypsum and anhydrite is a key equilibrium in the CaSO₄-H₂O system.

Table 1: Thermodynamic Properties of Gypsum and Anhydrite at 298.15 K

| Property | Gypsum (CaSO₄·2H₂O) | Anhydrite (CaSO₄) | Reference |

| Molar Mass ( g/mol ) | 172.17 | 136.14 | [12] |

| Standard Gibbs Free Energy of Formation (kJ/mol) | -1849.72 | -1350.79 | [6] |

| Standard Enthalpy of Formation (kJ/mol) | -2022.63 | -1434.52 | [6] |

| Standard Molar Entropy (J/mol·K) | 206.32 | 116.29 | [6] |

| Molar Volume (cm³/mol) | 74.69 | 45.94 | [6] |

Table 2: Gypsum-Anhydrite Transition Temperatures

| Conditions | Transition Temperature (°C) | Reference |

| Pure Water (Experimental) | 38 - 56 | [6] |

| Pure Water (Thermodynamic Modeling) | 40 - 60 | [6] |

| Pure Water (DFT Calculation) | 46.58 | [6] |

| Saturated NaCl Solution | ~21 | [11] |

Solubility Data

The solubility of gypsum is a critical parameter for predicting its precipitation.

Table 3: Solubility of Gypsum in Pure Water at 1 atm

| Temperature (°C) | Solubility (g/L) | Reference |

| 0 | 1.759 | [15] |

| 10 | 1.928 | [15] |

| 20 | 2.047 | [15] |

| 30 | 2.097 | [15] |

| 40 | 2.097 | [15] |

| 50 | 2.047 | [15] |

Note: The solubility data for gypsum can vary between different sources due to experimental conditions and analytical methods.

Experimental Protocols

The synthesis and analysis of gypsum crystals in a laboratory setting are crucial for understanding its formation mechanisms and for various industrial applications.

Synthesis of Gypsum Crystals

A common method for synthesizing gypsum crystals is through the reaction of soluble calcium and sulfate salts.

Objective: To synthesize gypsum crystals by controlled precipitation from an aqueous solution.

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Thermostatic bath

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Solution Preparation: Prepare equimolar solutions of calcium chloride and sodium sulfate in deionized water. A typical starting concentration is 0.1 M.[16]

-

Reaction Initiation: In a clean beaker, place the sodium sulfate solution on a magnetic stirrer. While stirring, slowly add the calcium chloride solution to initiate the precipitation of gypsum.

-

Controlled Crystallization: To control crystal size and morphology, the reaction can be carried out at a constant temperature using a thermostatic bath. Slower addition of the reactant and lower supersaturation levels generally favor the growth of larger, more well-defined crystals.[16]

-

Crystal Harvesting: After the reaction is complete (indicated by the cessation of precipitate formation), allow the crystals to settle.

-

Washing: Decant the supernatant liquid and wash the crystals several times with deionized water to remove any soluble byproducts (e.g., NaCl).

-

Filtration and Drying: Filter the gypsum crystals using a Büchner funnel and wash again with a small amount of deionized water. Dry the collected crystals in an oven at a low temperature (e.g., 40-50 °C) to avoid dehydration to bassanite or anhydrite.[17]

Characterization of Gypsum Crystals

Several analytical techniques are employed to characterize the synthesized or naturally occurring gypsum crystals.

1. X-Ray Diffraction (XRD):

-

Purpose: To confirm the crystal structure and phase purity of the gypsum.

-

Methodology: A powdered sample of the crystals is analyzed using an X-ray diffractometer. The resulting diffraction pattern is compared with standard diffraction patterns for gypsum (e.g., from the JCPDS-ICDD database) to identify the mineral phase.[18]

2. Scanning Electron Microscopy (SEM):

-

Purpose: To observe the morphology, size, and surface features of the gypsum crystals.

-

Methodology: The dried crystals are mounted on a sample holder and coated with a conductive material (e.g., gold or carbon). The sample is then imaged in a scanning electron microscope.[19]

3. Thermogravimetric Analysis (TGA):

-

Purpose: To determine the water content of the gypsum and to study its dehydration behavior.

-

Methodology: A small amount of the sample is heated at a controlled rate in a thermogravimetric analyzer. The weight loss as a function of temperature is recorded, which corresponds to the loss of water molecules.[18]

Visualizing Gypsum Formation Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in gypsum formation.

Geological Cycle of Gypsum

References

- 1. zmescience.com [zmescience.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. mdpi.com [mdpi.com]

- 4. ysxbcn.com [ysxbcn.com]

- 5. ALEX STREKEISEN-Gypsum- [alexstrekeisen.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. env.nm.gov [env.nm.gov]

- 10. science24.com [science24.com]

- 11. ajsonline.org [ajsonline.org]

- 12. Gypsum - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. kashanu.ac.ir [kashanu.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Calcium Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sulfate dihydrate (CaSO₄·2H₂O), commonly known as gypsum, is a naturally occurring mineral with significant applications across various scientific disciplines, including pharmaceuticals, biomaterials, and drug delivery.[1] Its biocompatibility, biodegradability, and well-defined physicochemical properties make it a material of great interest.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and insights into its application in drug development.

General Physicochemical Properties

This compound is a white, odorless, crystalline solid.[4] It is characterized by its softness and monoclinic crystal structure.[4] In the pharmaceutical industry, it is valued for its inertness, high purity, and consistent quality, serving as a versatile excipient.[5]

Table 1: General Physicochemical and Crystal Properties of this compound

| Property | Value | References |

| Chemical Formula | CaSO₄·2H₂O | [1] |

| Molecular Weight | 172.17 g/mol | [1] |

| Appearance | White to slightly yellow-white, odorless, fine powder or granules | [1][4] |

| Density | 2.32 g/cm³ | [1] |

| Crystal System | Monoclinic | [4] |

| Hardness | 2 (Mohs scale) | [6] |

| Acidity (pKa) | 7.3 | [7] |

Solubility

The solubility of this compound is a critical parameter, particularly in drug delivery systems where dissolution rate governs the release of active pharmaceutical ingredients (APIs). It is sparingly soluble in water, and its solubility is influenced by temperature and the presence of other ions.[1][8] Uniquely, it exhibits retrograde solubility, meaning its solubility in pure water decreases as temperature increases above approximately 40°C.[1][9]

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) |

| 20 | ~0.24 |

| 25 | ~0.26 |

Note: Solubility values can vary slightly based on experimental conditions and the presence of impurities.[1]

Experimental Protocol: Isothermal Solubility Determination

The solubility of this compound can be determined using the isothermal dissolution equilibrium method.[10]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Agitate the suspension at a constant temperature (e.g., 25°C ± 0.1°C) for a predetermined equilibrium time (e.g., 24-48 hours) to ensure saturation.[11] The required time can range from minutes to several hours depending on conditions like temperature and the presence of other solutes.[10]

-

-

Sample Collection and Analysis:

-

After equilibration, allow the solid to settle.

-

Withdraw a sample of the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm) to prevent undissolved solids from being collected.[11]

-

The concentration of calcium ions (Ca²⁺) in the filtrate is then determined. A common method is titration with a standardized EDTA solution.[10]

-

-

Calculation:

-

From the concentration of Ca²⁺, the solubility of CaSO₄·2H₂O can be calculated and expressed in g/100 mL or mol/L.

-

Crystal Structure and Morphology

This compound crystallizes in the monoclinic system.[4] The crystal structure consists of layers of calcium (Ca²⁺) and sulfate (SO₄²⁻) ions, held together by water molecules. This layered structure is responsible for its perfect cleavage.[6] The morphology of the crystals can be influenced by the method of preparation and the presence of additives, which is a key consideration in pharmaceutical formulations where particle shape affects flowability and compaction.

Experimental Protocol: X-Ray Diffraction (XRD) Analysis

XRD is the standard method for identifying the crystalline phase of calcium sulfate and determining its structure.

-

Sample Preparation:

-

The this compound sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

The powder is then packed into a sample holder.

-

-

Instrument Setup:

-

A powder diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation) is used.

-

The instrument is configured to scan over a specific range of 2θ angles (e.g., 10° to 80°).

-

-

Data Acquisition:

-

The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the 2θ angle.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.

-

The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., JCPDS) to confirm the presence of the this compound phase.[12] Peak characteristics can also provide information on crystallinity and crystallite size.

-

Thermal Properties

The thermal behavior of this compound is characterized by a multi-step dehydration process upon heating. Understanding these transformations is crucial for applications involving thermal processing, such as sterilization or in the manufacturing of plaster of Paris, which is the hemihydrate form.[1]

Table 3: Thermal Decomposition Events of this compound

| Temperature Range (°C) | Event | Product | Mass Loss (%) |

| ~100 - 175 | First Dehydration (Endothermic) | Calcium Sulfate Hemihydrate (CaSO₄·½H₂O) | ~15.7 |

| ~175 - 250 | Second Dehydration (Endothermic) | Anhydrous Calcium Sulfate (γ-CaSO₄) | ~5.2 |

| ~340 - 375 | Phase Transition (Exothermic) | β-CaSO₄ | 0 |

| >1200 | Decomposition | Calcium Oxide (CaO) + SO₃ | Variable |

Note: Transition temperatures are approximate and can be influenced by factors such as heating rate and atmospheric conditions.[13][14][15]

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Simultaneous Thermal Analysis (STA), combining TGA and DTA, provides comprehensive information on the thermal stability and phase transitions of this compound.[14]

-

Sample Preparation:

-

A small, accurately weighed amount of the sample (e.g., 10 mg) is placed into a crucible (e.g., platinum or alumina).[14]

-

-

Instrument Setup:

-

The STA instrument is programmed with a specific temperature profile. A typical method involves heating from room temperature to a high temperature (e.g., 1450°C) at a constant rate (e.g., 10 or 20°C/min).[14]

-

An inert or controlled atmosphere (e.g., flowing air or nitrogen at 300 ml/min) is maintained in the furnace.[14]

-

-

Data Acquisition:

-

The instrument simultaneously records the sample's mass change (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

-

Data Analysis:

-

The TGA curve shows distinct steps corresponding to mass loss from dehydration. The percentage mass loss for each step is calculated.

-

The DTA curve shows endothermic peaks (heat absorption) for dehydration events and exothermic peaks (heat release) for crystalline phase transitions.[14]

-

// Nodes CSD [label="this compound\n(CaSO₄·2H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CSH [label="Calcium Sulfate Hemihydrate\n(CaSO₄·½H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; CSA_gamma [label="Anhydrous γ-CaSO₄\n(Soluble Anhydrite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CSA_beta [label="Anhydrous β-CaSO₄\n(Insoluble Anhydrite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaO [label="Calcium Oxide\n(CaO)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CSD -> CSH [label=" ~100-175°C\n-1.5 H₂O (Endothermic)"]; CSH -> CSA_gamma [label=" ~175-250°C\n-0.5 H₂O (Endothermic)"]; CSA_gamma -> CSA_beta [label=" ~340-375°C\n(Exothermic Phase Transition)"]; CSA_beta -> CaO [label=" >1200°C\nDecomposition (-SO₃)"]; } }

Caption: Thermal decomposition pathway of CaSO₄·2H₂O.

Applications in Drug Development

This compound's biocompatibility and resorbable nature make it an excellent candidate for various roles in drug development.[3]

-

Excipient: It is used as a diluent and filler in tablet and capsule formulations due to its good flow properties and inertness.[5] It also acts as a desiccant, protecting moisture-sensitive APIs.[5]

-

Bone Regeneration: It serves as a bone void filler, providing a scaffold for new bone growth.[2][16] Its resorption rate can be tailored to match the rate of bone formation.[17]

-

Drug Delivery: It is used as a carrier for the local delivery of drugs, particularly antibiotics, to treat or prevent infections in bone-related surgeries.[18][19] The drug is released as the calcium sulfate matrix biodegrades.[19]

Workflow: Preparation of Antibiotic-Loaded Calcium Sulfate Beads

The following workflow outlines a typical laboratory procedure for creating drug-eluting calcium sulfate beads for localized antibiotic therapy.

Caption: Experimental workflow for drug-loaded bead fabrication.

Mechanism: Role in Bone Regeneration

The osteoconductive properties of calcium sulfate are well-established.[18] Recent evidence also suggests it may possess osteoinductive capabilities through a unique physicochemical mechanism.[20] The dissolution of the material in the physiological environment creates a calcium-rich, slightly acidic milieu.[20] This localized change in pH is hypothesized to demineralize the surface of the surrounding host bone, leading to the release of entrapped bone morphogenetic proteins (BMPs) and other growth factors, which in turn stimulate osteoblasts and promote new bone formation.[20]

// Nodes implant [label="CaSO₄ Implanted\nin Bone Defect", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolution [label="Dissolution of CaSO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; environment [label="Creation of a Ca²⁺-rich,\nSlightly Acidic Microenvironment", fillcolor="#FBBC05", fontcolor="#202124"]; demineralization [label="Local Demineralization\nof Host Bone Matrix", fillcolor="#FBBC05", fontcolor="#202124"]; release [label="Release of Sequestered\nGrowth Factors (e.g., BMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stimulation [label="Stimulation of\nOsteoprogenitor Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; formation [label="New Bone Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges implant -> dissolution [label="Physiological Fluids"]; dissolution -> environment; environment -> demineralization [label="Lowered pH"]; demineralization -> release; release -> stimulation; stimulation -> formation; } }

Caption: Logical pathway of CaSO₄-mediated bone regeneration.

Conclusion

This compound possesses a unique and advantageous set of physicochemical properties that are highly relevant to researchers in materials science and drug development. Its predictable solubility, well-defined thermal behavior, and excellent biocompatibility underscore its utility as both a pharmaceutical excipient and a functional biomaterial for drug delivery and tissue regeneration. A thorough understanding of these properties, characterized by the experimental methods detailed herein, is essential for harnessing its full potential in advanced therapeutic applications.

References

- 1. Calcium sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Calcium sulfate: Properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phexcom.com [phexcom.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Analysis of this compound and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C. | Semantic Scholar [semanticscholar.org]

- 7. Elution Kinetics from Antibiotic-Loaded Calcium Sulfate Beads, Antibiotic-Loaded Polymethacrylate Spacers, and a Powdered Antibiotic Bolus for Surgical Site Infections in a Novel In Vitro Draining Knee Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Analysis of this compound and Supposed α and β Forms of Calcium Sulfate Hemihydrate from 25 to 500 ° C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rigaku.com [rigaku.com]

- 15. linseis.com [linseis.com]

- 16. A Facile Synthesis Process and Evaluations of α-Calcium Sulfate Hemihydrate for Bone Substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium sulfate bone grafts - 120 Years of Research | PPTX [slideshare.net]

- 18. ricerca.unich.it [ricerca.unich.it]

- 19. Evaluation of Two Sources of Calcium Sulfate for a Local Drug Delivery System: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ors.org [ors.org]

An In-depth Technical Guide to the Transformation Kinetics of Calcium Sulfate Hemihydrate to Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of calcium sulfate hemihydrate (CaSO₄·0.5H₂O) to calcium sulfate dihydrate (CaSO₄·2H₂O), the fundamental reaction behind the setting of plaster and gypsum products, is a process of significant industrial and scientific importance.[1][2] This technical guide provides a comprehensive overview of the kinetics governing this transformation. It delves into the dissolution-reprecipitation mechanism, explores the critical factors influencing the reaction rate—including hemihydrate form, additives, and temperature—and details the advanced experimental protocols used for its characterization.[1][3][4][5] Quantitative data from key studies are summarized in tabular form for comparative analysis. Furthermore, this guide employs visual diagrams generated using Graphviz to elucidate the transformation pathway and experimental workflows, offering a clear and detailed resource for professionals in research and development.

Introduction to Calcium Sulfate Hydration States

The calcium sulfate-water system is characterized by three primary phases at room temperature: dihydrate (DH), hemihydrate (HH), and anhydrite.[3] The hemihydrate phase itself exists in two forms, α- and β-hemihydrate. While structurally identical, they exhibit different crystal habits, densities, and surface areas due to their distinct manufacturing processes.[1][6]

-

α-Hemihydrate (α-HH): Produced under hydrothermal conditions, resulting in well-formed, less porous crystals. It requires less water for hydration and is used to generate high-strength gypsum products for applications like dental molds and architectural elements.[1]

-

β-Hemihydrate (β-HH): Generated by dry calcining at atmospheric pressure, leading to more irregular, porous particles. It has a higher water demand and is produced on a much larger scale for products like plasterboard.[1]

The controlled transformation of either HH form into the stable dihydrate (gypsum) is crucial for tailoring the mechanical properties and setting times of the final product.

The Transformation Mechanism: Dissolution and Reprecipitation

The hydration of calcium sulfate hemihydrate is not a solid-state transformation but rather a solution-mediated process involving dissolution and reprecipitation.[1][2][6][7] The reaction can be delineated into three primary stages:

-

Dissolution: Upon mixing with water, the hemihydrate, which is more soluble than the dihydrate, rapidly dissolves. This creates a solution that is supersaturated with respect to the dihydrate.[7][8]

-

Induction and Nucleation: There is an initial "induction period" before significant precipitation occurs.[1][5] Once a critical level of supersaturation is achieved, dihydrate crystals begin to nucleate. This nucleation is typically heterogeneous, occurring on the surface of undissolved hemihydrate particles or other impurities.[3][8]

-

Crystal Growth: The formed nuclei then grow, consuming calcium and sulfate ions from the solution and precipitating as interlocking, needle-like crystals of dihydrate. This crystal matrix is responsible for the strength and rigidity of the set plaster.[9]

Kinetic Modeling of the Transformation

The kinetics of the hydration process are often analyzed using established crystallization models. The Avrami-Erofe'ev and Gualtieri models are frequently applied to experimental data obtained from techniques like time-resolved X-ray diffraction.[1][10]

-

Avrami-Erofe'ev Model: This model describes the fraction of transformed material, α, as a function of time (t), a rate constant (k), and the Avrami exponent (n), which relates to the nucleation mechanism and dimensionality of crystal growth.

-

Gualtieri Model: This more complex model separately considers the rates of nucleation (kₙ) and crystal growth (k₉), providing deeper insight into the rate-limiting steps of the process.

These models are invaluable for quantifying the effects of various parameters on the hydration reaction.

Factors Influencing Transformation Kinetics

The rate of conversion from hemihydrate to dihydrate is highly sensitive to a range of intrinsic and extrinsic factors.

Hemihydrate Form (α vs. β)

The physical properties of the starting hemihydrate play a crucial role. The α-form generally hydrates faster and more completely than the β-form.[1][2][10]

Table 1: Comparison of Hydration Characteristics for α- and β-Hemihydrate

| Parameter | α-Hemihydrate | β-Hemihydrate | Reference |

|---|---|---|---|

| Induction Period | Shorter | Significantly Longer | [1] |

| Final Conversion | ~99.8% | ~94.7% | [1][2] |

| Water Demand | Lower (e.g., 18g H₂O for 45g HH) | Higher (e.g., 36g H₂O for 45g HH) | [1][2] |

| Max Temperature (No Additives) | ~26.5°C | Higher than α-HH |[1] |

Additives: Accelerators and Retardants

Additives are commonly used to control the setting time and final properties of gypsum products.[3]

-

Accelerators: These substances shorten the induction period and increase the overall reaction rate. Ground gypsum (dihydrate seeds) is a common accelerator, providing additional nucleation sites.[1][2] Soluble salts like K₂SO₄ and ZnSO₄ also act as accelerators, primarily by increasing the rate of crystal growth.[3]

-

Retardants: Organic acids such as citric acid and tartaric acid are effective retardants.[3] They increase the time needed to reach 50% hydration and lower the maximum exothermic temperature reached during the reaction.[3][11]

Table 2: Effect of Common Additives on β-Hemihydrate Hydration

| Additive | Type | Effect on Conversion Time | Key Observation | Reference |

|---|---|---|---|---|

| K₂SO₄ | Accelerator | Reduces time (5-20 min for 90-94% conversion) | Increases rate of crystal growth. | [3] |

| ZnSO₄ | Accelerator | Reduces time (5-20 min for 90-94% conversion) | Affects both nucleation and growth rates. | [3] |

| Citric Acid | Retardant | Increases time to reach 50% hydration. | Lowers maximum reaction temperature. | [3] |

| Tartaric Acid | Retardant | Longest time to reach max temperature. | Results in the lowest maximum temperatures. |[3] |